molecular formula C7H3BrClNO B572643 6-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1243389-57-2

6-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B572643
CAS No.: 1243389-57-2
M. Wt: 232.461
InChI Key: OQLUUNXXNDSROP-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzo[d]isoxazole: is a chemical compound with the molecular formula C7H3BrClNO It is a derivative of benzo[d]isoxazole, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chlorobenzo[d]isoxazole typically involves the bromination and chlorination of benzo[d]isoxazole. One common method includes the reaction of benzo[d]isoxazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 6-Bromo-3-chlorobenzo[d]isoxazole is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers investigate its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Bromo-3-fluorobenzo[d]isoxazole
  • 6-Chloro-3-bromobenzo[d]isoxazole
  • 6-Iodo-3-chlorobenzo[d]isoxazole

Comparison: Compared to similar compounds, 6-Bromo-3-chlorobenzo[d]isoxazole is unique due to the specific positioning of the bromine and chlorine atoms. This unique arrangement can influence its reactivity, biological activity, and potential applications. For example, the presence of both bromine and chlorine atoms can enhance its ability to participate in halogen bonding, which is important in drug design and molecular recognition.

Properties

IUPAC Name

6-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUUNXXNDSROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735144
Record name 6-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243389-57-2
Record name 6-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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